molecular formula C13H13N3O4S B2435159 methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-2-carboxylate CAS No. 1428374-44-0

methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-2-carboxylate

Cat. No.: B2435159
CAS No.: 1428374-44-0
M. Wt: 307.32
InChI Key: JYHDQFCAWIGVPI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. The InChI code for a similar compound, (3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)-methanol, is 1S/C8H12N2O2/c1-6-7(5-11)9-10-3-2-4-12-8(6)10/h11H,2-5H2,1H3 .

Scientific Research Applications

Synthesis and Structural Analysis

The compound methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-2-carboxylate, given its complex structure, plays a crucial role in the synthesis of novel heterocyclic compounds. Research shows that it can be involved in cyclization processes leading to the creation of new chemical structures with potential applications in various fields, including pharmaceuticals and materials science. For instance, the thermal decarbonylation of related compounds has led to the discovery of novel methyl 3-acyl-9-hydroxy-9-phenyl-9H-pyrazolo[3,2-b][1,3]benzoxazine-2-carboxylates, with their structures confirmed by X-ray crystallography, showcasing the potential of such compounds in facilitating new synthesis pathways (Lisowskaya, Alajarín, & Sánchez-Andrada, 2006).

Biological Activity and Applications

The biological activity of compounds related to this compound has been a significant area of research. Studies have demonstrated that derivatives of similar compounds exhibit excellent biocidal properties against a spectrum of Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi. This indicates their potential as lead compounds for the development of new antibacterial and antifungal agents, highlighting the importance of such chemical structures in medicinal chemistry and pharmaceutical research (Youssef, Abbady, Ahmed, & Omar, 2011).

Catalytic Applications and Methodologies

Research into compounds structurally similar to this compound also extends into the development of new catalytic methodologies. These compounds have been utilized as intermediates in reactions that yield heterocyclic systems with significant potential in organic synthesis. For example, reactions involving the use of thiourea have led to unexpected products through mechanisms such as ANRORC rearrangement, showcasing the versatility of these compounds in synthetic organic chemistry (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).

Advanced Material Synthesis

Furthermore, the structural features of similar compounds have facilitated the synthesis of advanced materials. Through detailed spectroscopic studies and X-ray structure analysis, researchers have been able to explore the properties of new heterocyclic systems, such as spiro-fused azirino-pyrazolones. These studies not only contribute to our understanding of the chemical properties of these compounds but also open up possibilities for their application in the development of new materials with unique properties (Holzer et al., 2003).

Properties

IUPAC Name

methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-19-13(18)10-9(3-6-21-10)15-11(17)8-7-14-16-4-2-5-20-12(8)16/h3,6-7H,2,4-5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHDQFCAWIGVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=C3N(CCCO3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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